molecular formula C15H17N3O B5383533 1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea

1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea

Cat. No.: B5383533
M. Wt: 255.31 g/mol
InChI Key: FNHCIOXTASNTPY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2,5-dimethylphenyl ring and a 3-methylpyridin-2-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the reaction of 2,5-dimethylaniline with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the desired urea compound. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the urea compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups on the aromatic rings.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: It may interact with receptors on the cell surface, altering cellular signaling pathways.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:

    1-Phenyl-3-(3-methylpyridin-2-yl)urea: Lacks the dimethyl substitution on the phenyl ring, which may affect its chemical and biological properties.

    1-(2,5-Dimethylphenyl)-3-phenylurea: Lacks the pyridinyl substitution, which may influence its reactivity and applications.

    1-(2,5-Dimethylphenyl)-3-(4-methylpyridin-2-yl)urea: Has a different substitution pattern on the pyridinyl ring, potentially altering its activity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-10-6-7-11(2)13(9-10)17-15(19)18-14-12(3)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCIOXTASNTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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